
3-Méthyl-1-(2-phényléthyl)pipéridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2-phenylethyl)piperidin-4-one is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1-(2-phenylethyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-(2-phenylethyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conception et Synthèse de Médicaments
Les pipéridines font partie des fragments synthétiques les plus importants pour la conception de médicaments . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques . Par exemple, la 3-méthyl-1-[2-(1-pipéridinyl)phényl]-butylamine, un dérivé de la pipéridine, est un intermédiaire important pour la synthèse de la répaglinide, un médicament oral bien connu pour le diabète .
Activité Biologique et Pharmacologique
Les dérivés de la pipéridine ont montré une activité biologique et pharmacologique significative . La présence d'halogène, de carboxyle, de nitro ou de groupes méthyle sur le cycle B peut augmenter la cytotoxicité des dérivés de la pipéridine .
Synthèse de Divers Dérivés de la Pipéridine
La littérature scientifique a documenté des réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine : pipéridines substituées, spiropipéridines, pipéridines condensées et pipéridinones .
Rôle dans l'Industrie Pharmaceutique
Les composés hétérocycliques jouent un rôle important dans l'industrie pharmaceutique, et l'un des plus courants dans leur structure est le cycle de la pipéridine . Plus de 7 000 articles liés à la pipéridine ont été publiés au cours des cinq dernières années .
Développement de Méthodes de Synthèse
Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne .
Découverte et Évaluation Biologique de Médicaments Potentiels
Les dernières avancées scientifiques dans la découverte et l'évaluation biologique de médicaments potentiels contenant une partie pipéridine ont été couvertes
Mécanisme D'action
Target of Action
The primary target of 3-Methyl-1-(2-phenylethyl)piperidin-4-one is the opiate receptors . These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .
Mode of Action
The compound interacts with its targets by binding to the opiate receptors. This binding stimulates the exchange of GTP for GDP on the G-protein complex . This interaction results in changes in the synaptic transmission, which can lead to various physiological effects.
Biochemical Pathways
It is known that tertiary aliphatic amines, such as this compound, are biotransformed through a reversible reaction into tertiary amine oxides .
Pharmacokinetics
The compound’s molecular weight of 21731 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-1-(2-phenylethyl)piperidin-4-one. For instance, the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat. Furthermore, its physical form is a pale-yellow to yellow-brown liquid , which may affect its stability and solubility in different environments.
Propriétés
IUPAC Name |
3-methyl-1-(2-phenylethyl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNKVRCSKRJSSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342337 |
Source


|
| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82003-82-5, 129164-39-2 |
Source


|
| Record name | 4-Piperidone, 3-methyl-1-phenethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)
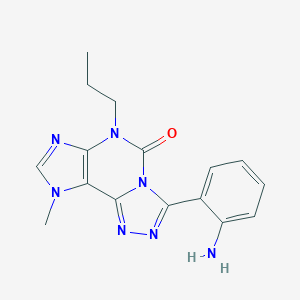


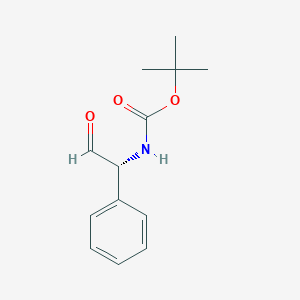
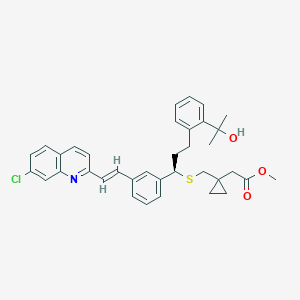
![[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B143646.png)
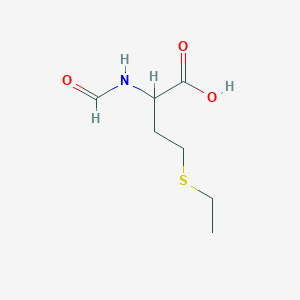
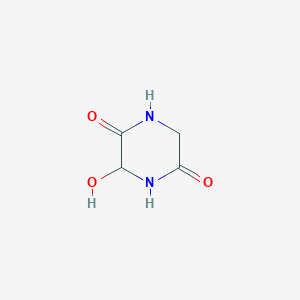
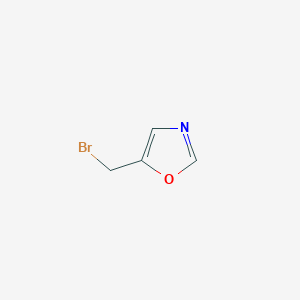
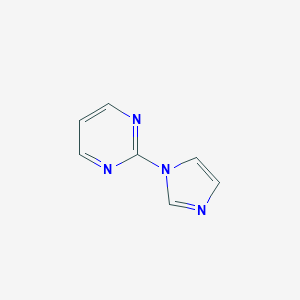

![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)

